1,3-Benzodioxole
1,3-Benzodioxole
Methylenedioxyphenyl (MDP) compounds as such as 1,3-Benzodioxole, regulate cytochrome P 450-dependent drug oxidation, which is important in the process of eliminating drugs from the body.
Supersonic jet fluorescence spectra of 1,3-benzodioxole has been studied. The far-infrared spectrum of the vapour of 1,3-benzodioxole has been reported. The electronic absorption spectra and the laser-induced fluorescence spectra of supersonic-jet-cooled 1,3-benzodioxole molecules has been investigated.
1,3-benzodioxole is a benzodioxole consisting of a benzene ring substituted by a the methylenedioxy group.
Supersonic jet fluorescence spectra of 1,3-benzodioxole has been studied. The far-infrared spectrum of the vapour of 1,3-benzodioxole has been reported. The electronic absorption spectra and the laser-induced fluorescence spectra of supersonic-jet-cooled 1,3-benzodioxole molecules has been investigated.
1,3-benzodioxole is a benzodioxole consisting of a benzene ring substituted by a the methylenedioxy group.
Brand Name:
Vulcanchem
CAS No.:
274-09-9
VCID:
VC21162581
InChI:
InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
SMILES:
C1OC2=CC=CC=C2O1
Molecular Formula:
C7H6O2
Molecular Weight:
122.12 g/mol
1,3-Benzodioxole
CAS No.: 274-09-9
Cat. No.: VC21162581
Molecular Formula: C7H6O2
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Methylenedioxyphenyl (MDP) compounds as such as 1,3-Benzodioxole, regulate cytochrome P 450-dependent drug oxidation, which is important in the process of eliminating drugs from the body. Supersonic jet fluorescence spectra of 1,3-benzodioxole has been studied. The far-infrared spectrum of the vapour of 1,3-benzodioxole has been reported. The electronic absorption spectra and the laser-induced fluorescence spectra of supersonic-jet-cooled 1,3-benzodioxole molecules has been investigated. 1,3-benzodioxole is a benzodioxole consisting of a benzene ring substituted by a the methylenedioxy group. |
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CAS No. | 274-09-9 |
Molecular Formula | C7H6O2 |
Molecular Weight | 122.12 g/mol |
IUPAC Name | 1,3-benzodioxole |
Standard InChI | InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 |
Standard InChI Key | FTNJQNQLEGKTGD-UHFFFAOYSA-N |
SMILES | C1OC2=CC=CC=C2O1 |
Canonical SMILES | C1OC2=CC=CC=C2O1 |
Boiling Point | 172.5 °C |
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